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Compound of Interest

Compound Name: Ethyl tricosanoate

Cat. No.: B029191 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl tricosanoate is a very long-chain fatty acid ethyl ester (VLCFAEE) that can be found in

biological matrices such as plasma. Accurate quantification of ethyl tricosanoate in plasma is

crucial for various research and clinical applications, including studies on fatty acid metabolism

and the development of lipid-based therapeutics. Liquid-liquid extraction (LLE) is a robust and

widely used technique for isolating lipids from complex biological samples like plasma. This

document provides a detailed protocol for the efficient extraction of ethyl tricosanoate from

plasma lipids using a modified Folch method, which is well-suited for a broad range of lipid

classes, including non-polar species.[1][2][3]

The selection of the Folch method is based on its demonstrated effectiveness in extracting a

wide variety of lipids from plasma.[1][4] This method utilizes a chloroform and methanol solvent

system to effectively partition lipids from the aqueous components of plasma. For non-polar

lipids like ethyl tricosanoate, ensuring a sufficiently non-polar organic phase is critical for high

recovery.
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Human plasma (collected in EDTA- or heparin-treated tubes)

Ethyl tricosanoate standard (analytical grade)

Internal Standard (IS): Methyl tricosanoate or another suitable odd-chain fatty acid ester

not present in the sample.

Chloroform (HPLC grade)

Methanol (HPLC grade)

0.9% NaCl solution (or HPLC grade water)

Glass centrifuge tubes with PTFE-lined caps

Pipettes and tips

Vortex mixer

Centrifuge (capable of 2,000 x g and 4°C)

Nitrogen evaporator

Autosampler vials for analysis (e.g., GC-MS or LC-MS/MS)

Preparation of Solutions
Ethyl Tricosanoate Stock Solution (1 mg/mL): Accurately weigh 10 mg of ethyl
tricosanoate and dissolve it in 10 mL of chloroform.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the

stock solution with chloroform to achieve a concentration range suitable for the calibration

curve (e.g., 1-100 µg/mL).

Internal Standard (IS) Working Solution (10 µg/mL): Prepare a working solution of the

internal standard (e.g., methyl tricosanoate) in methanol.

Extraction Solvent (Chloroform:Methanol, 2:1 v/v): Mix 200 mL of chloroform with 100 mL of

methanol. Store in a tightly sealed glass bottle.
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Liquid-Liquid Extraction Protocol (Modified Folch
Method)
This protocol is adapted for a 100 µL plasma sample. Volumes should be scaled proportionally

for different sample volumes. A 1:20 sample-to-solvent ratio is recommended for optimal

extraction of a broad range of lipids from plasma.

Sample Preparation:

Thaw frozen plasma samples on ice.

Vortex the plasma sample gently to ensure homogeneity.

Pipette 100 µL of plasma into a glass centrifuge tube.

Addition of Internal Standard:

Add 10 µL of the 10 µg/mL internal standard working solution to the plasma sample.

Vortex briefly to mix.

Lipid Extraction:

Add 2.0 mL of the cold (4°C) chloroform:methanol (2:1 v/v) extraction solvent to the tube.

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

Incubate the mixture on ice for 15 minutes.

Phase Separation:

Add 400 µL of 0.9% NaCl solution (or HPLC grade water) to the tube to induce phase

separation.

Vortex for another 1 minute.

Centrifuge the tube at 2,000 x g for 10 minutes at 4°C. This will result in two distinct

phases: an upper aqueous phase (methanol/water) and a lower organic phase
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(chloroform) containing the lipids, separated by a protein disk.

Collection of Organic Phase:

Carefully aspirate the lower organic phase using a glass Pasteur pipette, taking care not to

disturb the protein interface.

Transfer the organic phase to a clean glass tube.

Re-extraction of Aqueous Phase (Optional but Recommended for Higher Recovery):

Add another 1.0 mL of chloroform to the original extraction tube containing the remaining

aqueous phase and protein disk.

Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

Collect the lower organic phase and combine it with the first organic extract.

Solvent Evaporation and Reconstitution:

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at

room temperature.

Reconstitute the dried lipid extract in a suitable solvent for the intended analysis (e.g., 100

µL of hexane for GC-MS or a mobile phase-compatible solvent for LC-MS/MS).

Transfer the reconstituted sample to an autosampler vial for analysis.

Quantification by GC-MS (Example)
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

Column: A suitable capillary column for lipid analysis (e.g., DB-23).

Oven Program: Start at 175°C, hold for 5 minutes, then ramp to 230°C at 3°C/min and hold

for 10 minutes.

Injector Temperature: 250°C.
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Carrier Gas: Helium.

Ionization Mode: Electron Ionization (EI).

Analysis: Monitor characteristic ions for ethyl tricosanoate and the internal standard.

Quantify based on the ratio of the peak area of the analyte to the peak area of the internal

standard against a calibration curve.

Data Presentation
The following table summarizes the expected recovery and reproducibility for various lipid

classes using the modified Folch method. This data is representative and may vary based on

specific experimental conditions.

Lipid Class Expected Recovery (%) Reproducibility (%RSD)

Very Long-Chain Fatty Acid

Esters (e.g., Ethyl

Tricosanoate)

> 90% < 10%

Triacylglycerols > 95% < 5%

Cholesteryl Esters > 95% < 5%

Phosphatidylcholines > 90% < 10%

Sphingomyelins > 85% < 15%

Free Fatty Acids > 80% < 15%

Data is compiled from general performance of Folch-type extractions for different lipid

polarities.
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1. Sample Preparation

2. Liquid-Liquid Extraction

3. Extract Collection

4. Analysis

100 µL Plasma Sample

Add 10 µL Internal Standard

Add 2.0 mL Chloroform:Methanol (2:1)

Vortex 2 min
Incubate on ice 15 min

Add 400 µL 0.9% NaCl

Vortex 1 min

Centrifuge 2,000 x g, 10 min, 4°C

Collect Lower Organic Phase

Evaporate under Nitrogen

Reconstitute in Analysis Solvent

GC-MS or LC-MS/MS Analysis

Click to download full resolution via product page

Caption: Workflow for the liquid-liquid extraction of ethyl tricosanoate from plasma.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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